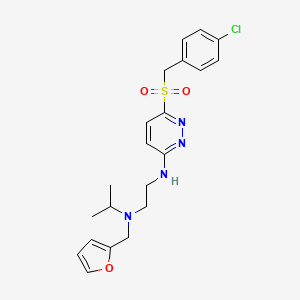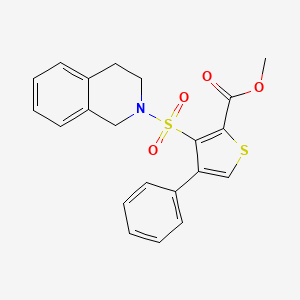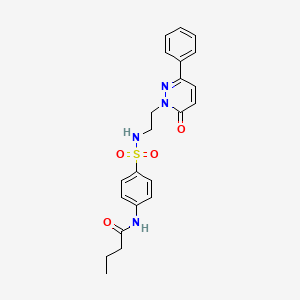
N1-(6-((4-chlorobenzyl)sulfonyl)pyridazin-3-yl)-N2-(furan-2-ylmethyl)-N2-isopropylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridazine core, followed by the introduction of the furan-2-ylmethyl and propan-2-ylamino groups. The final step involves the addition of the 4-chlorophenylmethanesulfonyl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of a furanone derivative, while reduction of a nitro group would yield an amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridazine derivatives and sulfonyl-containing molecules. Examples include:
- 6-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE
- 6-[(4-BROMOPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE
Uniqueness
What sets 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{(FURAN-2-YL)METHYLAMINO}ETHYL)PYRIDAZIN-3-AMINE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H25ClN4O3S |
|---|---|
Peso molecular |
449.0 g/mol |
Nombre IUPAC |
N-[6-[(4-chlorophenyl)methylsulfonyl]pyridazin-3-yl]-N'-(furan-2-ylmethyl)-N'-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C21H25ClN4O3S/c1-16(2)26(14-19-4-3-13-29-19)12-11-23-20-9-10-21(25-24-20)30(27,28)15-17-5-7-18(22)8-6-17/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,23,24) |
Clave InChI |
XJRCFFMGQYWMPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCNC1=NN=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B11267303.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11267308.png)
![1-(4-Benzylpiperidino)-3-(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)-1-propanone](/img/structure/B11267311.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B11267312.png)
![3-(9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one](/img/structure/B11267317.png)

![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11267320.png)

![1-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B11267330.png)
![2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B11267336.png)
![N-(2,4-Dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide](/img/structure/B11267338.png)
![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B11267340.png)
![4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11267343.png)
![3-(Butylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11267355.png)
